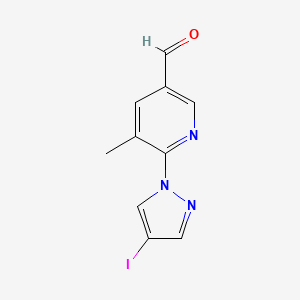

6-(4-Iodo-1H-pyrazol-1-YL)-5-methylpyridine-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(4-Iodo-1H-pyrazol-1-YL)-5-methylpyridine-3-carbaldehyde is a heterocyclic compound that contains both pyrazole and pyridine rings

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Iodo-1H-pyrazol-1-YL)-5-methylpyridine-3-carbaldehyde typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

Iodination: The pyrazole ring is then iodinated using iodine and a suitable oxidizing agent.

Formation of the pyridine ring: The iodinated pyrazole is then reacted with a suitable pyridine precursor under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

6-(4-Iodo-1H-pyrazol-1-YL)-5-methylpyridine-3-carbaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium azide in dimethylformamide.

Major Products Formed

Oxidation: 6-(4-Iodo-1H-pyrazol-1-YL)-5-methylpyridine-3-carboxylic acid.

Reduction: 6-(4-Iodo-1H-pyrazol-1-YL)-5-methylpyridine-3-methanol.

Substitution: 6-(4-Azido-1H-pyrazol-1-YL)-5-methylpyridine-3-carbaldehyde.

Applications De Recherche Scientifique

6-(4-Iodo-1H-pyrazol-1-YL)-5-methylpyridine-3-carbaldehyde has several applications in scientific research:

Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical compounds.

Agrochemicals: It can be used in the development of new pesticides and herbicides.

Materials Science: It can be used in the synthesis of new materials with unique properties.

Mécanisme D'action

The mechanism of action of 6-(4-Iodo-1H-pyrazol-1-YL)-5-methylpyridine-3-carbaldehyde depends on its specific application. In pharmaceuticals, it may act by interacting with specific molecular targets such as enzymes or receptors. The pyrazole and pyridine rings can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine

- 4-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine

- 1-(4-BOC-piperidyl)-4-iodopyrazole

Uniqueness

6-(4-Iodo-1H-pyrazol-1-YL)-5-methylpyridine-3-carbaldehyde is unique due to the presence of both pyrazole and pyridine rings, which can confer unique chemical and biological properties. The presence of the iodine atom also allows for further functionalization through substitution reactions.

Activité Biologique

The compound 6-(4-Iodo-1H-pyrazol-1-YL)-5-methylpyridine-3-carbaldehyde is a derivative of pyrazole that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological implications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C11H9I N2O

- Molecular Weight : 292.11 g/mol

This compound features a pyrazole ring, a pyridine moiety, and an aldehyde functional group, which are crucial for its biological interactions.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. Pyrazole compounds have been shown to inhibit various kinases involved in cancer progression:

- BRAF(V600E) : A common mutation in melanoma, where pyrazole derivatives demonstrate potent inhibitory effects.

- EGFR : Inhibitors targeting this receptor can reduce tumor growth in non-small cell lung cancer.

A study highlighted that certain pyrazole derivatives could effectively induce apoptosis in cancer cells, particularly in breast cancer lines (MCF-7 and MDA-MB-231) when combined with conventional chemotherapy agents like doxorubicin .

Anti-inflammatory and Antibacterial Properties

Pyrazole derivatives also exhibit anti-inflammatory and antibacterial activities:

- Anti-inflammatory : Compounds have shown the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation .

- Antibacterial : The compound demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values suggest effective bacteriostatic properties .

Structure-Activity Relationships (SAR)

Understanding the SAR of pyrazole derivatives is critical for optimizing their biological activity. Key factors influencing their efficacy include:

- Substituents on the Pyrazole Ring : The presence of halogens (like iodine) can enhance potency against specific targets.

- Pyridine Interaction : The pyridine moiety's electron-withdrawing nature may affect the compound's ability to interact with biological macromolecules.

Table of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antitumor | Inhibition of BRAF(V600E), EGFR | |

| Anti-inflammatory | Inhibition of TNF-α and NO production | |

| Antibacterial | Disruption of bacterial cell membranes |

Case Study 1: Antitumor Efficacy

In a controlled study, a series of pyrazole derivatives were synthesized and tested against various cancer cell lines. The results indicated that those containing halogen substituents exhibited enhanced cytotoxicity compared to their non-halogenated counterparts. Notably, this compound was among the top performers in inhibiting growth in MDA-MB-231 cells .

Case Study 2: Anti-inflammatory Potential

Another study evaluated the anti-inflammatory effects of this compound in a murine model of acute inflammation. Results showed significant reductions in edema and inflammatory markers when treated with the compound, suggesting its potential as a therapeutic agent in inflammatory diseases .

Propriétés

Formule moléculaire |

C10H8IN3O |

|---|---|

Poids moléculaire |

313.09 g/mol |

Nom IUPAC |

6-(4-iodopyrazol-1-yl)-5-methylpyridine-3-carbaldehyde |

InChI |

InChI=1S/C10H8IN3O/c1-7-2-8(6-15)3-12-10(7)14-5-9(11)4-13-14/h2-6H,1H3 |

Clé InChI |

GOHAONPDNDUAIW-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=CN=C1N2C=C(C=N2)I)C=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.